molecular formula C13H12F3NO B11810346 1-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-4(1H)-one

1-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-4(1H)-one

Cat. No.: B11810346
M. Wt: 255.23 g/mol
InChI Key: SUZBLGLARFOKGS-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-4(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate aniline derivatives with ethyl acetoacetate in the presence of a catalyst. The reaction conditions typically include heating under reflux with an acid or base catalyst.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group can enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a wide range of biological activities.

    2-Methylquinoline: A methyl-substituted derivative with similar properties.

    6-Trifluoromethylquinoline: A trifluoromethyl-substituted derivative known for its enhanced biological activity.

Uniqueness

1-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-4(1H)-one is unique due to the combination of the ethyl, methyl, and trifluoromethyl groups, which can influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity to biological targets.

Properties

Molecular Formula

C13H12F3NO

Molecular Weight

255.23 g/mol

IUPAC Name

1-ethyl-2-methyl-6-(trifluoromethyl)quinolin-4-one

InChI

InChI=1S/C13H12F3NO/c1-3-17-8(2)6-12(18)10-7-9(13(14,15)16)4-5-11(10)17/h4-7H,3H2,1-2H3

InChI Key

SUZBLGLARFOKGS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=O)C2=C1C=CC(=C2)C(F)(F)F)C

Origin of Product

United States

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